molecular formula C14H12FN3O2S B4124641 1-(3-Fluoro-4-methylphenyl)-3-(4-nitrophenyl)thiourea

1-(3-Fluoro-4-methylphenyl)-3-(4-nitrophenyl)thiourea

Cat. No.: B4124641
M. Wt: 305.33 g/mol
InChI Key: RGGWLGFWEZCKNV-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-N’-(4-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound features a thiourea core with two distinct aromatic substituents: a 3-fluoro-4-methylphenyl group and a 4-nitrophenyl group. The presence of these substituents imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)-N’-(4-nitrophenyl)thiourea typically involves the reaction of 3-fluoro-4-methylaniline with 4-nitrophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

3-fluoro-4-methylaniline+4-nitrophenyl isothiocyanateN-(3-fluoro-4-methylphenyl)-N’-(4-nitrophenyl)thiourea\text{3-fluoro-4-methylaniline} + \text{4-nitrophenyl isothiocyanate} \rightarrow \text{1-(3-Fluoro-4-methylphenyl)-3-(4-nitrophenyl)thiourea} 3-fluoro-4-methylaniline+4-nitrophenyl isothiocyanate→N-(3-fluoro-4-methylphenyl)-N’-(4-nitrophenyl)thiourea

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The thiourea moiety can be oxidized to form a thiourea dioxide derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.

Major Products:

    Oxidation: Thiourea dioxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-N’-(4-nitrophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-N’-(4-nitrophenyl)thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and thiourea moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

  • N-(3-chloro-4-methylphenyl)-N’-(4-nitrophenyl)thiourea
  • N-(3-fluoro-4-methylphenyl)-N’-(4-methylphenyl)thiourea
  • N-(3-fluoro-4-chlorophenyl)-N’-(4-nitrophenyl)thiourea

Comparison: N-(3-fluoro-4-methylphenyl)-N’-(4-nitrophenyl)thiourea is unique due to the presence of both a fluoro and a nitro group on its aromatic rings. These substituents can significantly influence the compound’s reactivity, stability, and biological activity compared to similar compounds with different substituents. For example, the fluoro group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can affect its electronic properties and reactivity.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-9-2-3-11(8-13(9)15)17-14(21)16-10-4-6-12(7-5-10)18(19)20/h2-8H,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGWLGFWEZCKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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